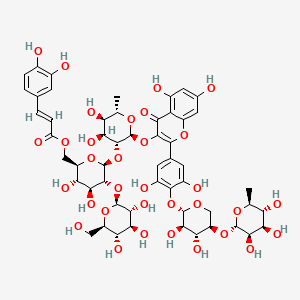

Montbretin A

Description

Properties

Molecular Formula |

C53H64O33 |

|---|---|

Molecular Weight |

1229.1 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C53H64O33/c1-15-31(62)37(68)42(73)50(77-15)81-28-14-76-49(41(72)35(28)66)83-45-23(59)8-18(9-24(45)60)44-46(36(67)30-22(58)10-19(55)11-25(30)79-44)84-52-47(39(70)32(63)16(2)78-52)86-53-48(85-51-43(74)38(69)33(64)26(12-54)80-51)40(71)34(65)27(82-53)13-75-29(61)6-4-17-3-5-20(56)21(57)7-17/h3-11,15-16,26-28,31-35,37-43,47-60,62-66,68-74H,12-14H2,1-2H3/b6-4+/t15-,16-,26+,27+,28+,31-,32-,33+,34+,35-,37+,38-,39+,40-,41+,42+,43+,47+,48+,49-,50-,51-,52-,53-/m0/s1 |

InChI Key |

FHVDXUPJFGRQLV-OWPXYNISSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=C(C=C(C=C3O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC(=C(C=C8)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=C(C=C(C=C3O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)OC6C(C(C(C(O6)C)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O |

Synonyms |

montbretin A |

Origin of Product |

United States |

Foundational & Exploratory

Montbretin A: A Technical Guide to its Discovery, Isolation, and Analysis from Crocosmia × crocosmiiflora

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montbretin A (MbA) is a complex acylated flavonol glycoside that has garnered significant attention in the scientific community for its potent and selective inhibition of human pancreatic α-amylase (HPA). This inhibitory action positions MbA as a promising therapeutic candidate for the management of type 2 diabetes and obesity.[1][2][3][4][5][6] Discovered in the corms of the ornamental plant Crocosmia × crocosmiiflora, the limited natural abundance of MbA presents a significant challenge for its large-scale production.[2][4] This technical guide provides an in-depth overview of the discovery of this compound, a comprehensive, step-by-step protocol for its isolation and purification from Crocosmia corms, and detailed analytical methodologies for its characterization. Furthermore, this document presents key quantitative data and visual representations of the experimental workflow and its mechanism of action to support further research and development.

Introduction

The global rise in type 2 diabetes necessitates the discovery of novel therapeutic agents with improved efficacy and fewer side effects. A key strategy in managing post-prandial hyperglycemia is the inhibition of carbohydrate-digesting enzymes, such as human pancreatic α-amylase (HPA). In a large-scale screening of approximately 30,000 natural product extracts, this compound was identified as a highly potent and selective inhibitor of HPA.[2]

MbA is a specialized metabolite found in the corms of Crocosmia × crocosmiiflora, commonly known as montbretia.[1][2] Its complex chemical structure, myricetin 3-O-(glucosyl-6'-O-caffeoyl)-1,2-β-D-glucosyl 1,2-α-L-rhamnoside 4'-O-α-L-rhamnosyl 1,4-β-D-xyloside, makes chemical synthesis challenging and economically unviable for large-scale production.[1][6] Consequently, efforts have focused on understanding its biosynthesis to enable metabolic engineering approaches for sustainable production.[1][4][5][6] This guide, however, will focus on the foundational techniques for the extraction, isolation, and analysis of MbA from its natural source.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its related compounds.

Table 1: Inhibitory Activity of Montbretins against Human Pancreatic α-Amylase (HPA)

| Compound | Acyl Moiety | Ki for HPA Inhibition (nM) |

| This compound (MbA) | Caffeoyl | 8.1[7] |

| Montbretin B (MbB) | Coumaroyl | >10,000 |

| Montbretin C (MbC) | Feruloyl | >10,000 |

Data sourced from:[7]

Table 2: Analytical Characterization of this compound and its Precursors

| Compound | Molecular Formula | Mass-to-Charge Ratio (m/z) [M-H]- |

| This compound (MbA) | C62H72O35 | 1367 |

| MbA-R² | C56H62O31 | 1237 |

| MbA-XR² | C50H52O27 | 1081[4] |

| mini-MbA | C36H34O19 | 949[2][4] |

Note: The m/z values are based on the deprotonated molecule in negative ionization mode mass spectrometry.

Experimental Protocols

The following protocols are a composite of methodologies described in the literature for the analytical identification and general extraction of flavonoids. These steps can be adapted for preparative-scale isolation of this compound.

Plant Material and Harvesting

-

Plant Species: Crocosmia × crocosmiiflora (Montbretia), variety 'Emily McKenzie' has been used in published studies.[2]

-

Planting and Growth: Corms are typically planted in early spring and harvested during their active growth phase in early to mid-summer, as this is when the concentration of this compound is highest.

-

Harvesting: The underground storage organs (corms) are harvested, washed to remove soil and debris, and can be processed fresh or flash-frozen in liquid nitrogen and stored at -80°C for later use.

Extraction of this compound

-

Homogenization: Frozen corms are ground to a fine powder using a mortar and pestle with liquid nitrogen or a cryogenic grinder.

-

Solvent Extraction:

-

For analytical purposes, extraction is often performed with 50% methanol (MeOH) in water.[8]

-

For a preparative-scale extraction, a higher ratio of solvent to biomass is recommended. A suggested starting point is a solid-to-liquid ratio of 1:30 (g/mL) using an ethanol concentration of approximately 60-70% in water.[9]

-

-

Extraction Procedure:

-

The powdered corm material is suspended in the extraction solvent.

-

The suspension is agitated at a controlled temperature (e.g., 60-70°C) for a defined period (e.g., 3 hours).[9] This process should be repeated at least once to maximize yield.

-

The mixture is then centrifuged or filtered to separate the solid plant material from the liquid extract. The supernatants from all extractions are pooled.

-

Purification of this compound

-

Solvent Removal: The ethanol or methanol in the crude extract is removed under reduced pressure using a rotary evaporator. The remaining aqueous solution contains the flavonol glycosides.

-

Macroporous Resin Chromatography:

-

Resin Selection: A macroporous resin (e.g., HPD100) is used to capture the flavonoids from the aqueous extract.[9]

-

Loading: The aqueous extract is loaded onto a column packed with the pre-equilibrated macroporous resin at a controlled flow rate (e.g., 3 bed volumes per hour).[9]

-

Washing: The column is washed with water to remove sugars and other highly polar impurities.

-

Elution: The flavonoids, including this compound, are eluted from the resin using a stepwise or gradient elution of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). This compound is expected to elute in the higher ethanol fractions.

-

-

Further Chromatographic Purification (Optional):

-

For higher purity, the fractions containing this compound can be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Analytical Characterization

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

-

Detection:

-

UV detection can be used to monitor the elution of flavonoids, typically in the range of 350-370 nm.

-

Mass spectrometry, particularly with an electrospray ionization (ESI) source in negative mode, is used for identification and quantification. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

-

-

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS or MSn) is crucial for the structural elucidation of this compound and its biosynthetic intermediates by identifying the loss of sugar and acyl moieties.[2]

Visualizations

Experimental Workflow for this compound Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the anti‐diabetic metabolite this compound: glucosylation of the central intermediate mini‐MbA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. savemyexams.com [savemyexams.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the anti-diabetic metabolite this compound: glucosylation of the central intermediate mini-MbA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering this compound biosynthesis in Nicotiana benthamiana - UBC Library Open Collections [open.library.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Montbretin A: A Technical Guide to its Natural Source, Abundance, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Montbretin A, a promising therapeutic agent for type 2 diabetes. The document focuses on its natural sourcing, abundance, and the elucidated biosynthetic pathway, offering valuable information for research and development purposes.

Natural Source and Abundance of this compound

This compound (MbA) is a complex acylated flavonol glycoside that has been identified as a potent and specific inhibitor of human pancreatic α-amylase, a key enzyme in starch digestion.[1][2][3][4] This inhibitory action makes it a compelling candidate for the management of postprandial hyperglycemia in individuals with type 2 diabetes.[2][5]

The sole natural source of this compound is the corm, the belowground storage organ, of the ornamental plant Crocosmia × crocosmiiflora, commonly known as montbretia.[1][2][3][6][7] The accumulation of MbA in montbretia is both spatially and temporally restricted.[1][4][8] Biosynthesis occurs almost exclusively in young, developing corms, with peak accumulation observed during the early summer months.[1][9]

The natural abundance of this compound is low, and its extraction is further complicated by the destructive harvesting of the corms.[2][6] These factors significantly limit the feasibility of sourcing MbA from its natural environment for large-scale pharmaceutical production.[1][2][6] Consequently, significant research efforts have been directed towards understanding its biosynthesis to enable metabolic engineering and heterologous production in more scalable systems, such as Nicotiana benthamiana.[1][6][10][11]

Quantitative Abundance of this compound and Related Compounds

While precise figures for this compound concentration in Crocosmia × crocosmiiflora corms are not extensively reported in the literature due to variability, studies on heterologous production in Nicotiana benthamiana provide some quantitative context. It is important to note that these values are from an engineered system and may not directly reflect natural abundance. Along with this compound, montbretia corms also produce related, but pharmaceutically inactive, compounds such as Montbretin B (MbB) and Montbretin C (MbC), which differ in their acyl moieties.[11]

| Compound | Source | Reported Concentration (μg/g Fresh Weight) | Reference |

| Myricetin 3-O-glucosyl rhamnoside (precursor) | Nicotiana benthamiana (transient co-expression) | 2000 | [8] |

| This compound (MbA) | Nicotiana benthamiana (two-plasmid transformation) | 104.3 (± 19.0 SE) | [12] |

| This compound (MbA) | Nicotiana benthamiana (three-plasmid transformation) | 151.6 (± 22.1 SE) | [12] |

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of this compound, as well as the enzymatic assays used to characterize its biosynthetic pathway.

Extraction and Metabolite Analysis from Crocosmia × crocosmiiflora Corms

Objective: To extract and quantify this compound and related metabolites from plant tissue.

Methodology:

-

Plant Material: Young developing corms of Crocosmia × crocosmiiflora are harvested, cleaned, and immediately frozen in liquid nitrogen to quench metabolic activity.

-

Homogenization: The frozen corm tissue is ground to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: The powdered tissue is extracted with a 50% methanol (MeOH) solution. The mixture is vortexed and sonicated to ensure thorough extraction.

-

Centrifugation: The extract is centrifuged to pellet solid debris.

-

Analysis: The supernatant is collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). Quantification is performed using an external calibration curve with a purified this compound standard.[10]

UDP-Glycosyltransferase (UGT) Assays with Corm Protein Extracts

Objective: To functionally characterize the glycosyltransferase enzymes involved in this compound biosynthesis.

Methodology:

-

Protein Extraction: Total protein is extracted from young corms using an appropriate extraction buffer.

-

Enzyme Assay: The assay mixture contains the corm protein extract, a specific UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose), and the acceptor substrate (the intermediate in the biosynthetic pathway).

-

Incubation: The reaction is incubated at a controlled temperature.

-

Quenching: The reaction is stopped, typically by the addition of an organic solvent.

-

Analysis: The reaction products are analyzed by LC-MS to identify the newly formed glycosylated compound.[2]

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the flavonol precursor, myricetin. The pathway involves the sequential addition of sugar and acyl moieties, catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) and an acyltransferase.[1][2][10][12]

The elucidated biosynthetic pathway of this compound is as follows:

Caption: The enzymatic steps in the biosynthesis of this compound from myricetin.

The following diagram illustrates the general workflow for the discovery and functional characterization of the genes involved in the this compound biosynthetic pathway.

Caption: Workflow for identifying and validating genes in the this compound pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biosynthesis of the anti‐diabetic metabolite this compound: glucosylation of the central intermediate mini‐MbA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. open.library.ubc.ca [open.library.ubc.ca]

- 4. Complete Biosynthesis of the Anti-Diabetic Plant Metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the anti-diabetic metabolite this compound: glucosylation of the central intermediate mini-MbA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Investigating this compound biosynthesis and elucidating acyltransferase in Crocosmia x crocosmiiflora - UBC Library Open Collections [open.library.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. plantae.org [plantae.org]

- 10. researchgate.net [researchgate.net]

- 11. Improved production of the antidiabetic metabolite this compound in Nicotiana benthamiana: discovery, characterization, and use of Crocosmia shikimate shunt genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Unveiling the Potential of Crocosmia x crocosmiiflora as a Potent Source of α-Amylase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Crocosmia x crocosmiiflora as a promising natural source of α-amylase inhibitors, with a particular focus on the highly potent compound, montbretin A (MbA). The global rise in metabolic disorders, notably type 2 diabetes and obesity, has intensified the search for effective therapeutic agents that can modulate carbohydrate metabolism. Inhibition of α-amylase, a key enzyme in starch digestion, presents a viable strategy for controlling postprandial hyperglycemia. This document synthesizes the current scientific knowledge on the phytochemical composition of Crocosmia x crocosmiiflora, the inhibitory activity of its extracts and isolated compounds against α-amylase, detailed experimental protocols for inhibitor screening and characterization, and the underlying molecular mechanisms of action. The comprehensive data presented herein aims to facilitate further research and development of novel antidiabetic and weight management therapies derived from this ornamental plant.

Introduction

Crocosmia x crocosmiiflora, a hybrid of the Iridaceae family, is a widely cultivated ornamental plant.[1] Beyond its aesthetic appeal, scientific investigations have revealed that the corms of this plant are a rich reservoir of bioactive compounds with significant therapeutic potential.[1] Of particular interest is the presence of potent α-amylase inhibitors, which can play a crucial role in the management of type 2 diabetes and obesity by delaying carbohydrate digestion and subsequently reducing the rate of glucose absorption into the bloodstream.[2]

The primary α-amylase inhibitor identified in Crocosmia x crocosmiiflora is this compound (MbA), a complex acylated flavonol glycoside.[3] Extensive research has demonstrated that MbA is a highly effective and selective inhibitor of human pancreatic α-amylase, making it a strong candidate for drug development.[4] This guide will delve into the scientific evidence supporting the use of Crocosmia x crocosmiiflora as a source of these valuable inhibitors.

Phytochemical Composition of Crocosmia x crocosmiiflora Corms

The underground corms of Crocosmia x crocosmiiflora are the primary storage organs for a diverse array of secondary metabolites. While this compound is the most studied compound for its α-amylase inhibitory activity, the corms contain other phytochemicals that may contribute to its overall biological effects.

Table 1: Phytochemicals Identified in Crocosmia x crocosmiiflora Corms

| Phytochemical Class | Specific Compounds Identified | Reference |

| Flavonol Glycosides | This compound, Montbretin B, Montbretin C | [5][6] |

| Saponins | Medicagenic acid, Medicagenic acid 3-O-triglucoside, Polygalic acid | [1] |

| Phenolic Acids | Caffeic acid, p-Coumaric acid, Gallic acid | [1] |

| Flavonoids | Kaempferol, Kaempferol 3-O-rhamnosylglucoside, Quercetin, Quercetin 3-O-glucoside | [1] |

| Carotenoids | Crocin, β-carotene | [1] |

α-Amylase Inhibitory Activity

Both crude extracts of Crocosmia x crocosmiiflora and the isolated compound this compound have demonstrated significant inhibitory activity against α-amylase.

Crude Extracts

A preliminary kinetic analysis of a crude methanolic extract from Crocosmia x crocosmiiflora corms revealed a potent inhibitory effect on human pancreatic α-amylase (HPA).[7]

Table 2: α-Amylase Inhibitory Activity of Crocosmia x crocosmiiflora Crude Extract

| Extract Type | Enzyme Source | IC50 Value | Reference |

| Methanolic | Human Pancreatic α-Amylase | 0.54 ± 0.01 µL/100 µL (extract volume/assay volume) | [7] |

Isolated Compounds

This compound stands out as a particularly potent inhibitor of human pancreatic α-amylase. Its inhibitory constant (Ki) indicates a very high affinity for the enzyme.

Table 3: α-Amylase Inhibitory Activity of this compound

| Compound | Enzyme Source | Inhibition Type | Ki Value | Reference |

| This compound | Human Pancreatic α-Amylase | Tight-binding, Competitive | 8 nM | [8][9] |

Mechanism of Action

The inhibitory action of this compound on α-amylase is well-characterized. It functions as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate (starch) from binding.[10] X-ray crystallography studies of the this compound-human pancreatic α-amylase complex have elucidated the specific molecular interactions.[11]

dot

Caption: Mechanism of α-amylase inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction of α-amylase inhibitors from Crocosmia x crocosmiiflora and the subsequent in vitro assessment of their inhibitory activity.

Extraction of α-Amylase Inhibitors

The following protocol outlines a general procedure for the extraction of montbretins from Crocosmia x crocosmiiflora corms.[6]

dot

Caption: Workflow for extraction and isolation of montbretins.

Methodology:

-

Preparation of Plant Material: Fresh corms of Crocosmia x crocosmiiflora are thoroughly washed and minced.

-

Extraction: The minced corms are subjected to extraction with methanol at room temperature overnight. This process is repeated twice to ensure maximum extraction of bioactive compounds.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is resuspended in water and partitioned successively with ethyl acetate and n-butanol. The butanolic fraction typically contains the highest concentration of montbretins.

-

Chromatographic Purification: The butanolic fraction is subjected to adsorption chromatography, for instance, using a Diaion® HP-20 resin. The column is eluted with a gradient of acetone in water (e.g., 30%, 50%, and 100% acetone). The fraction eluting with 50% acetone is often enriched with montbretins.

-

High-Performance Liquid Chromatography (HPLC): The enriched fraction is further purified by preparative reverse-phase HPLC to isolate pure this compound, B, and C.

In Vitro α-Amylase Inhibition Assay

The following protocol is a widely used method for determining the inhibitory activity of plant extracts or isolated compounds against α-amylase, based on the quantification of reducing sugars produced from starch hydrolysis using the 3,5-dinitrosalicylic acid (DNSA) method.[8][10]

dot

Caption: Workflow for the in vitro α-amylase inhibition assay.

Reagents:

-

Phosphate Buffer: 0.02 M Sodium phosphate buffer (pH 6.9) containing 6 mM NaCl.

-

α-Amylase Solution: Porcine pancreatic α-amylase (e.g., 2 units/mL) dissolved in the phosphate buffer.

-

Starch Solution: 1% (w/v) soluble starch in phosphate buffer.

-

3,5-Dinitrosalicylic Acid (DNSA) Reagent: A solution containing DNSA, sodium potassium tartrate, and NaOH.

-

Test Samples: Crocosmia x crocosmiiflora extracts or isolated compounds dissolved in an appropriate solvent (e.g., DMSO) and diluted with phosphate buffer.

-

Positive Control: Acarbose solution.

Procedure:

-

Pre-incubation: In a microcentrifuge tube or a 96-well plate, add 200 µL of the α-amylase solution and 200 µL of the test sample at various concentrations. For the control, 200 µL of buffer is used instead of the test sample. Incubate the mixture at 37°C for 10 minutes.

-

Reaction Initiation: Add 200 µL of the starch solution to each tube to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

-

Reaction Termination and Color Development: Stop the reaction by adding 200 µL of the DNSA reagent. Boil the tubes in a water bath at 85-90°C for 10-15 minutes to facilitate color development.

-

Absorbance Measurement: Cool the tubes to room temperature and dilute the reaction mixture with distilled water if necessary. Measure the absorbance of the resulting reddish-brown solution at 540 nm using a spectrophotometer.

-

Calculation: The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Future Perspectives and Conclusion

Crocosmia x crocosmiiflora represents a valuable and underexplored source of natural α-amylase inhibitors. The high potency and selectivity of this compound for human pancreatic α-amylase make it an exceptional lead compound for the development of new therapies for type 2 diabetes and obesity. Further research should focus on:

-

Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy and safety of standardized Crocosmia x crocosmiiflora extracts and pure this compound in human subjects.

-

Synergistic Effects: Investigating the potential synergistic or additive effects of other phytochemicals present in the corms on α-amylase inhibition.

-

Agronomic Studies: Optimizing cultivation and harvesting conditions to maximize the yield of this compound and other bioactive compounds.

-

Biotechnological Production: Exploring metabolic engineering and synthetic biology approaches for the sustainable and large-scale production of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Qualitative and Quantitative Analysis of Phytochemicals and Pharmacological Value of Some Dye Yielding Medicinal Plants – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. ijeais.org [ijeais.org]

- 6. CA2738834A1 - Alpha-amylase inhibitors: the montbretins and uses thereof - Google Patents [patents.google.com]

- 7. EP2209794B1 - Alpha-amylase inhibitors: the montbretins and uses thereof - Google Patents [patents.google.com]

- 8. In vitro α-amylase inhibitory assay [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. questjournals.org [questjournals.org]

- 11. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

Montbretin A: A Technical Guide on Structure, Properties, and Amylase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive overview of the structural elucidation, chemical properties, and mechanism of action of Montbretin A, a potent and selective inhibitor of human pancreatic α-amylase.

Introduction

This compound (MbA) is a complex acylated flavonol glycoside identified as a promising therapeutic agent for the management of Type 2 Diabetes (T2D) and obesity.[1] Isolated from the corms of the ornamental plant montbretia (Crocosmia × crocosmiiflora), MbA exhibits highly potent and selective inhibition of human pancreatic α-amylase (HPA), the primary enzyme responsible for the initial breakdown of starch in the digestive system.[2][3] By slowing starch digestion, MbA can reduce post-prandial blood glucose spikes, a critical factor in managing T2D.[4][5]

Due to its intricate structure, large-scale chemical synthesis of MbA is not currently viable, and its concentration in the natural plant source is low, limiting supply for drug development.[4][6] Consequently, significant research has focused on elucidating its biosynthetic pathway to enable metabolic engineering and heterologous production.[1][2][7] This document provides a detailed technical overview of this compound, covering its structure elucidation, chemical and physical properties, and its unique mechanism of biological activity.

Structure Elucidation

The structure of this compound was determined through a combination of mass spectrometry and 2D-NMR spectroscopy.[3][8] It is a complex glycosyloxyflavone built upon a myricetin core.

2.1 Chemical Structure

The formal chemical name for this compound is myricetin 3-O-(glucosyl-6'-O-caffeoyl)-1,2-β-d-glucosyl 1,2-α-l-rhamnoside 4'-O-α-l-rhamnosyl 1,4-β-d-xyloside.[4][6] The molecule is composed of several distinct building blocks: a myricetin flavonol core, a caffeic acid acyl group, and a complex arrangement of five sugar units (two rhamnose, two glucose, and one xylose).[1][9][10]

The core active structure, often referred to as "mini-MbA", has been identified as myricetin 3-O-(6′-O-caffeoyl)-β-d-glucosyl 1,2-α-l-rhamnoside.[8][10] This essential core contains the myricetin and caffeic acid moieties responsible for the high-affinity binding to HPA.[11]

2.2 Experimental Protocols for Structure Elucidation

The elucidation of MbA's complex structure relied on the following key analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Objective: To determine the mass of the parent molecule and identify its constituent parts through fragmentation analysis.

-

Instrumentation: An Agilent 6530 Accurate Mass Q-TOF or similar high-resolution mass spectrometer coupled with liquid chromatography.[1]

-

Methodology:

-

Sample Preparation: Purified MbA is dissolved in a suitable solvent (e.g., methanol/water).

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used, as the molecule readily forms negative ions.[1][6]

-

MS Analysis: The instrument acquires full scan mass spectra to identify the parent ion (e.g., m/z 1211 [M-H]⁻).

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed on the parent ion. The fragmentation pattern reveals the loss of specific moieties. For example, the MS/MS spectra of MbA show a characteristic loss of the caffeoyl group (162 Da) due to the cleavage of its ester bond.[1] Subsequent fragmentation (MS³) of the resulting ion can show the loss of the entire trisaccharide chain, leaving the myricetin core (m/z 316).[1][8]

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the precise connectivity of atoms and the stereochemistry of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

1D NMR: ¹H NMR spectra are acquired to identify all proton signals and their multiplicities.

-

2D NMR: A suite of 2D NMR experiments is used to establish the complete structure:[3][8]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connections within each sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for linking the different building blocks (e.g., connecting the sugars to the myricetin core and to each other).

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps to determine the stereochemistry and the glycosidic linkages between the sugar units.

-

-

-

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅₃H₆₄O₃₂ | [12] |

| Molecular Weight | 1213.1 g/mol | [12] |

| Exact Mass | 1212.3380699 Da | [12] |

| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [12] |

| CAS Number | 115712-92-0 | [13] |

| Appearance | Solid | |

| Solubility | DMF: 1 mg/mlDMSO: 2 mg/mlPBS (pH 7.2): 2 mg/ml | [13] |

| UV Maxima | 267, 329 nm | [13] |

Biological Activity and Mechanism of Action

This compound is a competitive inhibitor of HPA, meaning it binds to the enzyme's active site and prevents the substrate (starch) from binding.[14][15] It is highly selective for pancreatic α-amylase and does not significantly inhibit gut α-glucosidases, which are responsible for the final steps of carbohydrate digestion.[8] This specificity is advantageous as it may reduce the gastrointestinal side effects associated with broader-spectrum carbohydrate digestion inhibitors.[16]

4.1 Quantitative Inhibition Data

The inhibitory activity of this compound and its related compounds against Human Pancreatic α-Amylase (HPA) has been quantified, demonstrating the critical role of the caffeoyl moiety for high-affinity binding.

| Compound | Acyl Group | Ki (Inhibition Constant) | Source(s) |

| This compound | Caffeoyl | 8.1 nM | [1][10][13][14] |

| Montbretin B | Coumaroyl | 3,600 nM (3.6 µM) | [3] |

| Montbretin C | Feruloyl | 6,100 nM (6.1 µM) | [3] |

| Mini-MbA | Caffeoyl | 90 nM | [10] |

| Myricetin | (core only) | 110,000 nM (110 µM) | [3] |

4.2 Mechanism of Inhibition

X-ray crystallography studies of the MbA-HPA complex have revealed a novel mechanism of glycosidase inhibition.[11][17]

-

Core Structure Binding: The essential high-affinity "core" of MbA, comprising the myricetin and caffeic acid moieties linked by a disaccharide, binds within the active site of HPA.[11]

-

Internal π-Stacking: A key feature of the binding is an internal π-stacking interaction between the planar aromatic rings of the myricetin group and the caffeic acid group.[18]

-

Optimal Conformation: This intramolecular stacking forces the molecule into a specific conformation. This conformation optimally positions the phenolic hydroxyl groups on both the myricetin and caffeic acid rings to form strong hydrogen bonds with the catalytic residues of the α-amylase active site, specifically Asp197 and Glu233.[11][17][18]

This unique inhibitory motif, where one part of the inhibitor helps to correctly position another part for optimal interaction with the enzyme, represents a new strategy for designing potent and specific glycosidase inhibitors.[11]

Caption: Mechanism of HPA inhibition by this compound.

Biosynthesis of this compound

The biosynthesis of MbA is a complex, multi-step process that occurs primarily in the young, developing corms of the montbretia plant.[2] The pathway involves the synthesis of five key building blocks (myricetin, UDP-rhamnose, UDP-glucose, UDP-xylose, and caffeoyl-CoA) followed by their sequential assembly by a series of specific enzymes.[8] The discovery of this pathway is essential for efforts to produce MbA via metabolic engineering in heterologous hosts like Nicotiana benthamiana or yeast.[7][16]

The assembly pathway proceeds through six main steps starting from the myricetin core, catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) and an acyltransferase (AT).[1][6]

Caption: Biosynthetic pathway of this compound from myricetin.

Experimental Workflow: Bioassay-Guided Isolation

The discovery of this compound was the result of a large-scale screening effort followed by bioassay-guided purification.[8][14] This workflow is a standard and powerful method for identifying novel bioactive compounds from natural sources.

-

High-Throughput Screening: A large library of natural product extracts (e.g., 30,000 extracts from terrestrial and marine organisms) is screened for inhibitory activity against a specific target, in this case, HPA.[14]

-

"Hit" Identification: Extracts showing significant inhibition are identified as "hits." The extract from Crocosmia × crocosmiiflora corms was found to be the most potent.[8]

-

Bioassay-Guided Fractionation: The active crude extract is subjected to successive rounds of chromatographic separation (e.g., column chromatography). After each separation step, the resulting fractions are tested again using the HPA inhibition assay.

-

Isolation and Purification: Only the fractions that retain biological activity are carried forward for further separation. This iterative process is repeated until a pure, active compound is isolated.

-

Structure Elucidation: Once the active compound (this compound) is purified, its chemical structure is determined using the analytical techniques described in Section 2.2.

Caption: Workflow for bioassay-guided isolation of this compound.

Conclusion

This compound is a highly significant natural product with demonstrated potential as a therapeutic for T2D. Its complex structure, elucidated through advanced spectroscopic methods, underpins a novel and highly specific mechanism for inhibiting human pancreatic α-amylase. While challenges in its production remain, ongoing research into its biosynthesis and metabolic engineering is paving the way for a sustainable supply. The detailed understanding of its structure-activity relationship and inhibitory mechanism provides a valuable blueprint for the rational design of new, highly selective glycosidase inhibitors for therapeutic use. Animal studies have confirmed its efficacy, and the compound is now entering Phase I human clinical trials to evaluate its safety and tolerability.[19][20]

References

- 1. Biosynthesis of the anti‐diabetic metabolite this compound: glucosylation of the central intermediate mini‐MbA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. plantae.org [plantae.org]

- 3. EP2209794B1 - Alpha-amylase inhibitors: the montbretins and uses thereof - Google Patents [patents.google.com]

- 4. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite this compound | PLOS One [journals.plos.org]

- 5. medindia.net [medindia.net]

- 6. academic.oup.com [academic.oup.com]

- 7. plantae.org [plantae.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. The amylase inhibitor this compound reveals a new glycosidase inhibition motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C53H64O32 | CID 138911123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. The Search for Novel Human Pancreatic α‐Amylase Inhibitors: High‐Throughput Screening of Terrestrial and Marine Natural Product Extracts | Semantic Scholar [semanticscholar.org]

- 15. Insights into the Inhibition Mechanism of Human Pancreatic α-Amylase, a Type 2 Diabetes Target, by Dehydrodieugenol B Isolated from Ocimum tenuiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. open.library.ubc.ca [open.library.ubc.ca]

- 17. The amylase inhibitor this compound reveals a new glycosidase inhibition motif. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. healthresearchbc.ca [healthresearchbc.ca]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

Montbretin A: A Deep Dive into its Mechanism of Action on Human Pancreatic α-Amylase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montbretin A (MbA), a complex flavonol glycoside isolated from the corms of the montbretia plant (Crocosmia x crocosmiiflora), has emerged as a potent and highly specific inhibitor of human pancreatic α-amylase (HPA).[1][2] This enzyme plays a crucial role in the digestion of dietary starches, and its inhibition presents a promising therapeutic strategy for the management of type 2 diabetes by controlling post-prandial hyperglycemia.[3] This technical guide provides an in-depth analysis of the mechanism of action of this compound on HPA, detailing its inhibitory kinetics, molecular interactions, and the experimental protocols used for its characterization.

Core Mechanism of Action: Competitive Inhibition

This compound acts as a potent competitive inhibitor of human pancreatic α-amylase.[3][4] This mode of inhibition signifies that MbA directly competes with the natural substrate (starch) for binding to the active site of the enzyme. By occupying the active site, this compound prevents the breakdown of complex carbohydrates into smaller sugars, thereby reducing the rate of glucose absorption into the bloodstream.[5]

The inhibitory potency of this compound is remarkably high, with a reported inhibition constant (Ki) of 8 nM.[1][2][6][7][8] This low Ki value indicates a very high affinity of MbA for the active site of HPA, making it a highly effective inhibitor at nanomolar concentrations.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound and its natural congeners, Montbretin B (MbB) and Montbretin C (MbC), as well as a key structural component, mini-MbA, have been quantitatively assessed. The data clearly demonstrates the superior inhibitory activity of this compound.

| Compound | Inhibition Constant (Ki) vs. HPA | Reference(s) |

| This compound | 8 nM | [1][2][6][7][8] |

| Montbretin B | > 100 µM | [1] |

| Montbretin C | > 100 µM | [1] |

| mini-MbA | 93 nM | [2] |

Molecular Interactions at the Active Site

X-ray crystallographic studies of the this compound-human pancreatic α-amylase complex have provided a detailed atomic-level understanding of its inhibitory mechanism.[1][6][9] These studies reveal that this compound binds within the active site cleft of HPA, establishing critical interactions with key catalytic residues.

The binding is characterized by a novel mode of glycosidase inhibition where internal π-stacking interactions between the myricetin and caffeic acid moieties of this compound orient their hydroxyl groups for optimal hydrogen bonding with the catalytic residues Asp197 and Glu233 of HPA.[1][6][7][9] This precise interaction effectively blocks the catalytic machinery of the enzyme, preventing substrate hydrolysis.

Signaling Pathway and Experimental Workflows

The inhibitory action of this compound on human pancreatic α-amylase is a direct interaction and does not involve a complex signaling pathway. The mechanism is a classic example of competitive enzyme inhibition.

Logical Relationship of Competitive Inhibition

References

- 1. Folding Then Binding vs Folding Through Binding in Macrocyclic Peptide Inhibitors of Human Pancreatic α-Amylase (Journal Article) | OSTI.GOV [osti.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. html.rhhz.net [html.rhhz.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potent Human α-Amylase Inhibition by the β-Defensin-like Protein Helianthamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Characterizing the Effect of Amylase Inhibitors on Maltodextrin Metabolism by Gut Bacteria Using Fluorescent Glycan Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Complete Montbretin A Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montbretin A (MbA) is a complex acylated flavonol glycoside with significant potential as a therapeutic agent for the management of type 2 diabetes. Its potent and selective inhibition of human pancreatic α-amylase makes it a compelling candidate for drug development. However, the low abundance of MbA in its natural source, the corms of montbretia (Crocosmia × crocosmiiflora), necessitates the development of alternative production methods. Metabolic engineering offers a promising solution, and a prerequisite for such endeavors is a thorough understanding of the MbA biosynthetic pathway. This technical guide provides a comprehensive overview of the complete, six-step enzymatic pathway that synthesizes this compound from the flavonol precursor myricetin, summarizing key quantitative data and detailing the experimental protocols that were instrumental in its elucidation.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a linear, six-step enzymatic cascade that sequentially glycosylates and acylates the myricetin core. This pathway involves a series of UDP-dependent glycosyltransferases (UGTs) and a BAHD-family acyltransferase. The entire pathway has been successfully reconstituted in the heterologous host Nicotiana benthamiana.

The six key enzymatic steps are as follows:

-

Rhamnosylation of Myricetin: The pathway initiates with the transfer of a rhamnose moiety from UDP-rhamnose to the 3-O position of myricetin, catalyzed by the enzyme CcUGT1 (UGT77B2) . This reaction forms myricetin 3-O-α-L-rhamnoside (MR).

-

Glucosylation of MR: The intermediate MR is then glucosylated at the 2''-O-position of the rhamnose sugar by CcUGT2 (UGT709G2) , using UDP-glucose as the sugar donor. This step produces myricetin 3-O-β-D-glucosyl-(1→2)-α-L-rhamnoside (MRG).

-

Acylation of MRG: The BAHD acyltransferase CcAT1 or CcAT2 catalyzes the transfer of a caffeoyl group from caffeoyl-CoA to the 6'-O-position of the glucose moiety of MRG. The resulting molecule is myricetin 3-O-(6'-O-caffeoyl)-β-D-glucosyl-(1→2)-α-L-rhamnoside, commonly referred to as mini-MbA.

-

Glucosylation of mini-MbA: CcUGT3 (UGT703E1) attaches a second glucose molecule to the 2'''-O-position of the first glucose in mini-MbA, yielding myricetin 3-O-[β-D-glucosyl-(1→2)]-(6'-O-caffeoyl)-β-D-glucosyl-(1→2)-α-L-rhamnoside (MbA-XR²).

-

Xylosylation of MbA-XR²: The enzyme CcUGT4 catalyzes the transfer of a xylose unit from UDP-xylose to the 4'-O-position of the myricetin backbone of MbA-XR². This produces myricetin 3-O-[β-D-glucosyl-(1→2)]-(6'-O-caffeoyl)-β-D-glucosyl-(1→2)-α-L-rhamnoside-4'-O-β-D-xyloside (MbA-R²).

-

Rhamnosylation of MbA-R²: In the final step, CcUGT5 attaches a second rhamnose moiety to the 4''''-O-position of the xylose sugar, completing the synthesis of this compound.

Caption: The complete six-step biosynthetic pathway of this compound from myricetin.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes of the this compound biosynthetic pathway and the production of pathway intermediates in a heterologous system.

Table 1: Substrate Specificity of this compound Biosynthetic Enzymes

| Enzyme | Substrate | Relative Activity (%) |

| CcUGT4 | MbA-XR² | 100 |

| Mini-MbA | 5.2 | |

| MRG | 0.6 | |

| Myricetin | No activity | |

| MR | No activity | |

| CcUGT5 | MbA-R² | 100 |

| Other intermediates | No activity |

Data adapted from Irmisch et al., 2020.

Table 2: Production of this compound and Intermediates in Nicotiana benthamiana

| Expressed Genes | Product | Yield (µg/g Fresh Weight) |

| CcMYB4, CcFLS, CcCYP2, CcUGT1, CcUGT2 | Myricetin 3-O-glucosyl rhamnoside (MRG) | ~2000 |

| CcMYB4, CcFLS, CcCYP2, CcUGT1, CcUGT2, CcAT1 | Mini-MbA | Detectable levels |

| CcMYB4, CcFLS, CcCYP2, CcUGT1, CcUGT2, CcAT1, CcUGT3, CcUGT4, CcUGT5 | This compound (MbA) | ~7.7 |

Data compiled from Irmisch et al., 2019 and Sunstrum, 2021.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the this compound biosynthetic pathway.

Protocol 1: In Vitro Enzyme Assays with Recombinant Proteins

This protocol describes the general procedure for expressing and testing the activity of the this compound biosynthetic enzymes.

-

Cloning and Heterologous Expression:

-

The open reading frames of the candidate genes (e.g., CcUGT1-5, CcAT1/2) are PCR amplified from C. × crocosmiiflora cDNA.

-

The amplicons are cloned into an appropriate expression vector (e.g., pET28a) for N-terminal His-tagging.

-

The constructs are transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression is induced with IPTG, and the cells are harvested by centrifugation.

-

The His-tagged proteins are purified using nickel-affinity chromatography.

-

-

Enzyme Assays:

-

The standard assay mixture (50 µL) contains 50 mM potassium phosphate buffer (pH 7.0), 2 µg of purified recombinant protein, 1 mM UDP-sugar (for UGTs) or 0.5 mM acyl-CoA (for ATs), and 0.1 mM of the acceptor substrate.

-

The reactions are incubated at 30°C for 30 minutes.

-

The reactions are stopped by the addition of an equal volume of methanol.

-

The reaction products are analyzed by LC-MS.

-

-

LC-MS Analysis:

-

Samples are analyzed on a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Mass spectrometry is performed in negative ionization mode.

-

Products are identified based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards or predicted values.

-

Quantification is performed using an external standard curve of this compound.

-

Protocol 2: Transient Expression in Nicotiana benthamiana

This protocol outlines the procedure for reconstituting the this compound pathway in N. benthamiana.

-

Vector Construction and Transformation into Agrobacterium tumefaciens :

-

The biosynthetic genes are cloned into a plant expression vector (e.g., pEAQ-HT-DEST1).

-

The resulting plasmids are transformed into Agrobacterium tumefaciens strain GV3101.

-

A separate Agrobacterium strain containing a construct for the p19 silencing suppressor is also prepared.

-

-

Agroinfiltration:

-

Agrobacterium cultures are grown overnight, and the cells are harvested and resuspended in infiltration buffer (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).

-

The optical density at 600 nm (OD₆₀₀) of each culture is adjusted.

-

For co-expression, the Agrobacterium suspensions for each gene and the p19 suppressor are mixed in equal ratios.

-

The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-5 week old N. benthamiana plants using a needleless syringe.

-

-

Metabolite Extraction and Analysis:

-

The infiltrated leaf tissue is harvested 5 days post-infiltration.

-

The tissue is ground in liquid nitrogen, and metabolites are extracted with 50% methanol.

-

The extracts are centrifuged, and the supernatant is analyzed by LC-MS as described in Protocol 1.

-

Workflow for Gene Discovery

The elucidation of the this compound biosynthetic pathway relied on a systematic approach combining transcriptomics, enzymology, and metabolic profiling. The following diagram illustrates the general workflow for identifying the genes involved in the pathway.

Caption: General workflow for the discovery of genes in the this compound biosynthetic pathway.

Conclusion

The complete elucidation of the this compound biosynthetic pathway is a significant achievement that paves the way for the metabolic engineering of this high-value pharmaceutical compound. The identification and characterization of all six dedicated enzymes provide the necessary genetic toolkit for developing a sustainable and scalable production platform for this compound, which will be critical for its future clinical development and application in the treatment of type 2 diabetes. Further research can now focus on optimizing precursor supply and enzyme expression in heterologous hosts to maximize yields.

A Technical Guide to the Role of Myricetin as a Precursor in Montbretin A Biosynthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Montbretin A (MbA) is a potent and specific inhibitor of human pancreatic α-amylase, positioning it as a promising therapeutic candidate for type 2 diabetes and obesity.[1][2] This complex acylated flavonol glycoside is naturally produced in the corms of the ornamental plant montbretia (Crocosmia × crocosmiiflora).[2][3] However, its low natural abundance and complex structure make extraction and chemical synthesis unviable for large-scale production.[4][5] Metabolic engineering and synthetic biology offer a promising alternative, contingent on a complete understanding of the MbA biosynthetic pathway. This technical guide details the critical role of the flavonol myricetin as the foundational precursor for MbA and elucidates the sequential enzymatic reactions that construct the final molecule. We will cover the upstream biosynthesis of myricetin, the six-step assembly pathway to MbA, quantitative data from key studies, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field.

The Upstream Pathway: Biosynthesis of the Myricetin Core

The journey to this compound begins with the synthesis of its core flavonol structure, myricetin. This process is part of the general flavonoid biosynthetic pathway, which is widely conserved among plants.[6] The pathway starts with the precursor naringenin, which undergoes a series of hydroxylations and desaturation to yield myricetin.[7]

The key enzymatic steps leading to myricetin are:

-

Flavanone 3-Hydroxylase (F3H): This enzyme hydroxylates flavanones like naringenin to produce dihydroflavonols.[7][8] Specifically, it can convert naringenin to dihydrokaempferol (DHK), eriodictyol to dihydroquercetin (DHQ), and pentahydroxyflavanone to dihydromyricetin (DHM).[7]

-

Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3'5'-Hydroxylase (F3'5'H): These cytochrome P450 enzymes are responsible for the hydroxylation pattern on the B-ring of the flavonoid.[7][9] F3'5'H is particularly crucial as it catalyzes the hydroxylation at both the 3' and 5' positions, which is the defining feature of myricetin's B-ring.[7][9]

-

Flavonol Synthase (FLS): This 2-oxoglutarate-dependent dioxygenase (2OGD) catalyzes the final desaturation step, converting dihydroflavonols (specifically dihydromyricetin) into their corresponding flavonols (myricetin).[6][7]

The biosynthesis of MbA occurs predominantly in the young, developing corms of montbretia.[10] Transcript analysis has shown that the genes encoding these upstream enzymes, such as CcFLS, are significantly more abundant in young corms compared to old corms, correlating with the timing of MbA accumulation.[7]

Figure 1: Upstream biosynthesis pathway leading to the formation of myricetin.

The Core Pathway: Stepwise Assembly of this compound from Myricetin

Once synthesized, myricetin serves as the starting substrate for a linear, six-step enzymatic assembly line that builds the complex MbA molecule.[1][11] This modular process involves the sequential addition of sugar moieties and an acyl group, catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) and a BAHD-family acyltransferase (AT).[1][10]

The biosynthetic pathway proceeds through the following intermediates:[1][10]

-

Myricetin → Myricetin 3-O-rhamnoside (MR): The first step is the rhamnosylation of the 3-hydroxy group of myricetin. This reaction is catalyzed by the enzyme CcUGT1 (UGT77B2) , which uses UDP-rhamnose as the sugar donor.[10]

-

MR → Myricetin 3-O-glucosyl-1,2-rhamnoside (MRG): The intermediate MR is then glucosylated by CcUGT2 (UGT709G2) to form MRG.[10]

-

MRG → Myricetin 3-O-(6'-O-caffeoyl)-glucosyl-1,2-rhamnoside (mini-MbA): This crucial acylation step is catalyzed by CcAT1 or CcAT2 .[10] These enzymes transfer a caffeoyl group from caffeoyl-CoA to the 6'-hydroxy position of the glucose moiety on MRG.[10] The resulting product, mini-MbA, is considered the core active structure of this compound.[10]

-

mini-MbA → Myricetin 3-O-(glucosyl-6'-O-caffeoyl)-1,2-glucosyl-1,2-rhamnoside (MbA-XR²): The fourth step involves another glucosylation, this time catalyzed by CcUGT3 (UGT703E1) , which adds a second glucose unit.[3][4]

-

MbA-XR² → Myricetin 3-O-(glucosyl-6'-O-caffeoyl)-glucosyl-rhamnoside 4'-O-xyloside (MbA-R²): The decoration of the myricetin B-ring begins with the xylosylation of the 4'-hydroxy group. This reaction is catalyzed by CcUGT4 (UGT703H1) .[1][2]

-

MbA-R² → this compound (MbA): The final step is the rhamnosylation of the newly added xylose, completing the disaccharide chain on the B-ring. This is catalyzed by CcUGT5 , yielding the final this compound molecule.[1][2]

Figure 2: The six-step enzymatic assembly of this compound starting from myricetin.

Quantitative Data Summary

Quantitative analysis of gene expression, enzyme activity, and metabolite production has been instrumental in elucidating the MbA pathway.

Table 1: Relative Transcript Abundance of Biosynthesis Genes in Montbretia Corms This table summarizes the differential expression of key biosynthetic genes in young, developing corms (yC) versus old, dormant corms (oC), highlighting the localization of MbA synthesis.

| Gene | Function | Fold Change (yC vs. oC) | Reference |

| CcFLS | Flavonol Synthase | Up to 470-fold higher | [7] |

| CcUGT1, CcUGT2, CcAT1/2 | Mini-MbA Biosynthesis | Significantly higher | [3] |

| CcUGT3 | Glucosylation of mini-MbA | Significantly higher | [3] |

| CcUGT4, CcUGT5 | Final glycosylations | Significantly higher | [1] |

Table 2: Relative Enzyme Activity in Montbretia Corm Protein Extracts Enzyme assays using protein extracts from young and old corms confirm that biosynthetic activity mirrors gene expression patterns.

| Reaction | Product | Fold-Higher Activity (yC vs. oC) | Reference |

| mini-MbA + UDP-Glc | MbA-XR² | > 35-fold | [3][4] |

| MbA-XR² + UDP-Xyl | MbA-R² | > 20-fold | [4] |

Table 3: Heterologous Production of MbA Intermediates in Nicotiana benthamiana Reconstruction of the pathway in a heterologous host like N. benthamiana provides proof-of-concept for metabolic engineering and allows for quantification of pathway intermediates.

| Expressed Genes | Product | Yield | Reference |

| Myricetin pathway + CcUGT1 + CcUGT2 | Myricetin 3-O-glucosyl rhamnoside (MRG) | 2 mg/g fresh weight | [7][12][13] |

| Myricetin pathway + CcUGT1/2 + CcAT1 | mini-MbA | Detectable levels | [7][12] |

| Complete MbA pathway | This compound (MbA) | < 10 µg/g fresh weight | [11] |

| Complete MbA pathway | Montbretin B (MbB) | ~60-fold higher than MbA | [11] |

Experimental Protocols

The discovery and characterization of the MbA biosynthetic pathway relied on a combination of transcriptomics, enzymology, and heterologous expression.

Gene Discovery and Expression Analysis

-

Plant Material: Crocosmia × crocosmiiflora (variety Emily McKenzie) corms were harvested, separating young developing corms (yC) from the previous year's old corms (oC).[3]

-

Transcriptome Analysis: RNA-seq was performed on yC and oC to generate a transcriptome database. Differential expression analysis was used to identify candidate UGT and AT genes with significantly higher transcript levels in yC, correlating with MbA accumulation.[3][10]

-

Quantitative Real-Time PCR (qRT-PCR): To validate expression patterns, qRT-PCR was performed using gene-specific primers. Reactions were run on a Bio-Rad CFX96 instrument using SsoFast EvaGreen Supermix. The PCR conditions were: initial incubation at 95°C for 30s, followed by 40 cycles of 95°C for 5s and 60°C for 10s. Primer specificity was confirmed by melting curve analysis.[1][3]

In Vitro Enzyme Assays

-

Protein Extraction: Total protein was extracted from yC and oC tissues as previously described.[3]

-

Recombinant Enzyme Production: Candidate genes were cloned into expression vectors and heterologously expressed in E. coli. The resulting recombinant proteins were purified for functional characterization.[1]

-

UGT and AT Assays: Assays were conducted by incubating protein extracts or purified recombinant enzymes with the appropriate substrate (e.g., myricetin, MR, MRG, mini-MbA) and the corresponding UDP-sugar or acyl-CoA donor.[3][10]

-

Metabolite Analysis: Reaction products were analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and compared to authentic standards. MS/MS fragmentation patterns were used to confirm the identity of the novel intermediates.[1][3]

In Planta Functional Validation via Heterologous Expression

-

Construct Assembly: Genes for the myricetin biosynthesis pathway (CcMYB4, CcFLS, CcCYP2) and the MbA assembly pathway (CcUGT1-5, CcAT1) were cloned into Agrobacterium tumefaciens expression vectors.[1][3]

-

Transient Expression: Cultures of Agrobacterium carrying the different gene constructs were mixed and co-infiltrated into the leaves of 5-6 week old Nicotiana benthamiana plants.[1][7]

-

Metabolite Extraction and Analysis: Leaves were harvested 5 days post-infiltration, and metabolites were extracted using a methanol/water solution. The extracts were then analyzed by LC-MS and LC/MS-QToF to identify and quantify the production of MbA and its intermediates.[1]

Figure 3: Experimental workflow for the discovery and validation of MbA biosynthetic genes.

Conclusion

Myricetin is the indispensable flavonol precursor that initiates the biosynthesis of this compound. The complete elucidation of the six-step enzymatic pathway, from the initial rhamnosylation of myricetin by CcUGT1 to the final rhamnosylation by CcUGT5, provides a complete genetic toolkit for the metabolic engineering of this high-value therapeutic compound.[1][2] Quantitative analyses confirm that this pathway is highly active in the young, developing corms of montbretia, and proof-of-concept studies have demonstrated the feasibility of reconstructing the entire pathway in a heterologous plant host.[1][7] While challenges remain in optimizing yields and minimizing the production of inactive side-products like Montbretin B, the detailed knowledge presented in this guide provides a solid foundation for future research aimed at the sustainable, large-scale production of this compound for pharmaceutical applications.[11][14]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Complete Biosynthesis of the Anti-Diabetic Plant Metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the anti‐diabetic metabolite this compound: glucosylation of the central intermediate mini‐MbA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Engineering flavanone biosynthesis in yeast towards the production of this compound - UBC Library Open Collections [open.library.ubc.ca]

- 6. Flavonol Biosynthesis Genes and Their Use in Engineering the Plant Antidiabetic Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite this compound | PLOS One [journals.plos.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Improved production of the antidiabetic metabolite this compound in Nicotiana benthamiana: discovery, characterization, and use of Crocosmia shikimate shunt genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycosylation steps in the formation of Montbretin A

An In-depth Technical Guide on the Glycosylation Steps in the Formation of Montbretin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MbA) is a complex acylated flavonol glycoside with significant therapeutic potential, particularly as a potent and selective inhibitor of human pancreatic α-amylase for the treatment of type 2 diabetes and obesity.[1][2] Found in the corms of the ornamental plant Crocosmia × crocosmiiflora, its low natural abundance and structural complexity make both extraction and chemical synthesis challenging for large-scale production.[2][3] Metabolic engineering offers a promising alternative, necessitating a thorough understanding of the biosynthetic pathway. This guide provides a detailed technical overview of the sequential glycosylation steps that are central to the assembly of this valuable metabolite.

The biosynthesis of MbA is a linear, six-step pathway that begins with the flavonol core, myricetin. This process involves five distinct UDP-glycosyltransferases (UGTs) and one BAHD-acyltransferase, which sequentially add sugar and acyl moieties to the myricetin backbone.[3] The glycosylation reactions are catalyzed by specific UGTs that utilize activated sugar donors like UDP-rhamnose, UDP-glucose, and UDP-xylose.[4]

The Glycosylation Pathway of this compound

The formation of this compound from myricetin involves five key glycosylation steps, each catalyzed by a specific UDP-glycosyltransferase (UGT) enzyme identified from Crocosmia × crocosmiiflora. An additional acylation step occurs midway through the pathway. The sequence is as follows:

-

Step 1: Rhamnosylation of Myricetin

-

Enzyme: CcUGT1 (UGT77B2)

-

Reaction: CcUGT1 catalyzes the transfer of a rhamnose moiety from UDP-α-L-rhamnose to the 3-O position of myricetin.

-

Product: Myricetin 3-O-α-L-rhamnoside (MR).

-

-

Step 2: Glucosylation of MR

-

Enzyme: CcUGT2 (UGT709G2)

-

Reaction: CcUGT2 attaches a glucose unit from UDP-α-D-glucose to the 2''-hydroxyl group of the rhamnose on MR.

-

Product: Myricetin 3-O-β-D-glucosyl-(1→2)-α-L-rhamnoside (MRG).

-

-

Step 3: Acylation of MRG (Non-glycosylation step)

-

Enzyme: CcAT1 / CcAT2 (BAHD-acyltransferase)

-

Reaction: This step involves the acylation of the 6'-hydroxyl group of the glucose on MRG with a caffeoyl group from caffeoyl-CoA.

-

Product: Myricetin 3-O-(6'-O-caffeoyl)-β-D-glucosyl-(1→2)-α-L-rhamnoside (mini-MbA).

-

-

Step 4: Glucosylation of mini-MbA

-

Enzyme: CcUGT3 (UGT703E1)

-

Reaction: CcUGT3 catalyzes a second glucosylation, adding a glucose from UDP-α-D-glucose to the 2'''-hydroxyl of the first glucose.[2]

-

Product: Myricetin 3-O-[β-D-glucosyl-(1→2)]-(6'-O-caffeoyl)-β-D-glucosyl-(1→2)-α-L-rhamnoside (MbA-XR²).

-

-

Step 5: Xylosylation of MbA-XR²

-

Enzyme: CcUGT4 (UGT703H1)

-

Reaction: This enzyme specifically transfers a xylose moiety from UDP-α-D-xylose to the 4'-O position of the myricetin B-ring.[5]

-

Product: Myricetin 3-O-[β-D-glucosyl-(1→2)]-(6'-O-caffeoyl)-β-D-glucosyl-(1→2)-α-L-rhamnoside 4'-O-β-D-xyloside (MbA-R²).

-

-

Step 6: Rhamnosylation of MbA-R²

-

Enzyme: CcUGT5

-

Reaction: The final step is the addition of a rhamnose unit from UDP-α-L-rhamnose to the 4''''-hydroxyl of the xylose moiety.[5]

-

Product: this compound.

-

Caption: The linear biosynthetic pathway of this compound from myricetin.

Quantitative Data: Enzyme Kinetics

The functional characterization of the this compound UDP-glycosyltransferases (CcUGTs) is essential for understanding their efficiency and substrate specificity. While comprehensive kinetic data for all enzymes in the pathway are still being fully elucidated, the following table summarizes the typical parameters measured for plant UGTs.

| Enzyme | Substrate | Sugar Donor | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |

| CcUGT1 | Myricetin | UDP-Rhamnose | Data not available | Data not available | Data not available | |

| CcUGT2 | MR | UDP-Glucose | Data not available | Data not available | Data not available | |

| CcUGT3 | mini-MbA | UDP-Glucose | Data not available | Data not available | Data not available | [2] |

| CcUGT4 | MbA-XR² | UDP-Xylose | Data not available | Data not available | Data not available | [5] |

| CcUGT5 | MbA-R² | UDP-Rhamnose | Data not available | Data not available | Data not available | [5] |

| Note: Specific kinetic parameters for the CcUGT enzymes involved in this compound biosynthesis are not yet widely published. The table structure is provided for future data integration. |

Experimental Protocols

The discovery and characterization of the enzymes in the MbA pathway involved a combination of transcriptomics, molecular cloning, recombinant protein expression, and detailed biochemical assays.

Protocol 1: Recombinant UGT Expression and Purification

This protocol describes a general method for producing active UGT enzymes in E. coli for subsequent in vitro assays.[6][7]

-

Cloning: The open reading frame of the target UGT (e.g., CcUGT3) is cloned from C. crocosmiiflora corm cDNA into an E. coli expression vector, such as pET-28a(+) or a vector with a His-MBP fusion tag to enhance solubility.[8]

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction:

-

Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).

-

Inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to incubate at the lower temperature for 16-20 hours with shaking.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme).

-

Disrupt the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.

-

-

Affinity Purification:

-

Apply the soluble protein supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the recombinant UGT with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

-

Buffer Exchange & Storage: Concentrate the eluted protein using a centrifugal filter and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol). Aliquot and store at -80°C.

Protocol 2: In Vitro UGT Enzyme Assay

This protocol is used to confirm the activity and specificity of a purified recombinant UGT.[9][10]

-

Reaction Mixture Preparation: Prepare a standard reaction mixture in a total volume of 50-100 µL. The final concentrations are:

-

Buffer: 100 mM Tris-HCl (pH 7.5 - 8.0)

-

Acceptor Substrate: 100-200 µM (e.g., mini-MbA, dissolved in DMSO)

-

Sugar Donor: 1-2.5 mM (e.g., UDP-Glucose)

-

Reducing Agent (optional): 0.1% (v/v) β-mercaptoethanol

-

Purified Enzyme: 5-20 µg of recombinant UGT

-

-

Reaction Incubation:

-

Combine all components except the enzyme and pre-incubate the mixture at the desired reaction temperature (e.g., 30-37°C) for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate for a set period (e.g., 30-60 minutes). A time-course experiment can be run to ensure the reaction is in the linear range.

-

-

Reaction Termination: Stop the reaction by adding an equal or double volume of ice-cold methanol. This precipitates the protein and halts enzymatic activity.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

-

Controls: Run parallel reactions including:

-

A "no enzyme" control (replace enzyme with storage buffer).

-

A "no substrate" control to check for endogenous activity.

-

Assays with heat-denatured enzyme.

-

Protocol 3: LC-MS Analysis of Reaction Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate and identify the products of the in vitro enzyme assays.[11][12]

-

Chromatographic System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient might be:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 60% B

-

15-17 min: Linear gradient to 95% B

-

17-20 min: Hold at 95% B

-

Followed by re-equilibration at 5% B.

-

-

MS Detection:

-

Ionization Mode: Negative ESI is typically more sensitive for flavonoids.[13]

-

Scan Mode: Full scan mode to detect the [M-H]⁻ ions of the expected substrate and product.

-

MS/MS Analysis: Targeted MS/MS (or tandem MS) is used for structural confirmation. The [M-H]⁻ ion of the putative product is isolated and fragmented to produce a characteristic fragmentation pattern, which can be compared to standards or literature data. For example, fragmentation will show the loss of sugar moieties and the caffeoyl group, resulting in the myricetin aglycone ion (m/z 317).

-

Visualizations of Experimental Workflow

The discovery of the MbA glycosyltransferases followed a logical and systematic workflow, from gene identification to functional validation.

Caption: Experimental workflow for MbA glycosyltransferase gene discovery.

Conclusion

The elucidation of the five distinct glycosylation steps in this compound biosynthesis represents a significant achievement in plant specialized metabolism. The identification and characterization of the five key UDP-glycosyltransferases (CcUGT1, CcUGT2, CcUGT3, CcUGT4, and CcUGT5) provide the complete toolkit required for the heterologous production of MbA.[1] The highly specific and ordered nature of these enzymatic reactions underscores the precise molecular control governing the assembly of this complex natural product. The detailed protocols and pathway information presented here serve as a foundational guide for researchers in metabolic engineering and drug development, enabling efforts to optimize MbA production in microbial or plant-based systems and to potentially generate novel analogs for improved therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the anti‐diabetic metabolite this compound: glucosylation of the central intermediate mini‐MbA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. open.library.ubc.ca [open.library.ubc.ca]

- 4. academic.oup.com [academic.oup.com]

- 5. Complete Biosynthesis of the Anti-Diabetic Plant Metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4.13. Recombinant protein expression and purification [bio-protocol.org]

- 7. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Seasonal Accumulation of Montbretin A in Crocosmia x crocosmiiflora Corms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montbretin A (MbA) is a potent and highly specific inhibitor of human pancreatic α-amylase, positioning it as a promising therapeutic candidate for the management of type-2 diabetes and obesity.[1][2] This complex acylated flavonol glycoside is naturally produced in the corms of the ornamental plant Crocosmia x crocosmiiflora.[1][3] However, the development of MbA for pharmaceutical applications is hindered by its limited availability from natural sources.[1][2] Understanding the biosynthesis and accumulation patterns of MbA is therefore critical for developing strategies to enhance its production, either through cultivation practices or metabolic engineering in heterologous systems.[2][4]